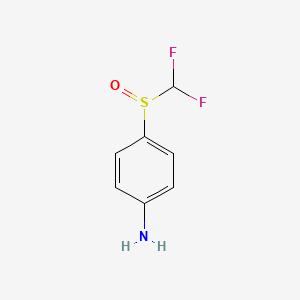

4-Difluoromethanesulfinylaniline

Description

Significance of Fluorinated Organic Compounds in Advanced Chemical Research

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical research, profoundly impacting fields from materials science to pharmaceuticals. alfa-chemistry.comresearchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts exceptional stability to fluorinated compounds. alfa-chemistry.com This stability often translates to increased resistance to metabolic degradation, a highly desirable trait in the development of therapeutic agents. chimia.ch

Table 1: Comparison of Physical Properties of Hydrogen and Fluorine

| Property | Hydrogen (H) | Fluorine (F) |

| Van der Waals Radius | 1.20 Å | 1.47 Å |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Bond Dissociation Energy (C-X) | ~416 kJ/mol | ~485 kJ/mol |

Contextualizing Sulfinyl Moieties in Aniline (B41778) Derivatives

The sulfinyl group (-S(O)-) is a chiral sulfur functionality that has found diverse applications in organic synthesis. When attached to an aniline ring, it forms a sulfonylaniline motif, a structural component present in numerous biologically active compounds and pharmaceuticals. nih.govresearchgate.net The development of efficient methods to create sulfonylated anilines is an active area of research, with techniques like visible-light-mediated sulfonylation gaining prominence. nih.govresearchgate.net

Sulfinylamines, with the general structure R-N=S=O, are a class of organosulfur compounds that can be synthesized from the reaction of a primary amine with thionyl chloride. wikipedia.org These compounds are known to participate in various chemical reactions, including cycloadditions. wikipedia.org The geometry of sulfinylamines is typically planar around the C-N=S=O core. wikipedia.org The sulfinyl group itself can act as a stereogenic center, offering possibilities for asymmetric synthesis. The exploration of sulfinyl radicals, once considered elusive, has opened new avenues for creating complex sulfur-containing molecules. nih.gov

Scope and Objectives of Academic Research on 4-Difluoromethanesulfinylaniline

Academic research on this compound is primarily focused on its synthesis and its potential as a precursor for more elaborate chemical structures. The compound itself is not an end product but rather a specialized building block. The objectives of studying this molecule include:

Developing Novel Synthetic Methodologies: Researchers are interested in creating efficient and scalable routes to synthesize this compound and related compounds. This involves exploring new reagents and reaction conditions.

Investigating its Reactivity: Understanding the chemical behavior of the difluoromethanesulfinyl group and how it influences the reactivity of the aniline ring is a key objective. This includes studying its participation in various organic reactions.

Exploring its Utility as a Building Block: A major goal is to utilize this compound in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The unique combination of the difluoromethyl and sulfinyl groups may impart desirable properties to the target molecules.

Due to its specialized nature, detailed research findings and extensive data tables specifically for this compound are not widely available in general chemical literature. Its study is often embedded within broader research programs focused on the development of new fluorinated and sulfur-containing building blocks for organic synthesis.

Propriétés

IUPAC Name |

4-(difluoromethylsulfinyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NOS/c8-7(9)12(11)6-3-1-5(10)2-4-6/h1-4,7H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTPYPWZQDZXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24906-88-5 | |

| Record name | 4-difluoromethanesulfinylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Difluoromethanesulfinylaniline and Analogues

Direct Synthesis Approaches to the Difluoromethanesulfinyl Moiety

Direct methods for the synthesis of 4-difluoromethanesulfinylaniline focus on the simultaneous introduction of the difluoromethyl group and the formation of the carbon-sulfur bond at the sulfinyl oxidation state.

Introduction of Difluoromethyl Groups onto Sulfur-Containing Precursors

The introduction of a difluoromethyl (CHF2) group is a critical step in forming the desired sulfinyl moiety. This functional group is known to act as a bioisostere for moieties such as alcohols, thiols, and amides, which can enhance the metabolic stability and bioavailability of a molecule. Synthetic strategies often employ specialized difluoromethylating agents to install the CHF2 group onto a suitable sulfur-containing aniline (B41778) precursor. While direct difluoromethylation of a sulfenate or other reactive sulfur species on an aniline ring is conceptually possible, the development of efficient and regioselective methods remains an area of active research.

Formation of Carbon-Sulfur(IV) Bonds in Anilines

The creation of a bond between the aniline ring's carbon and a sulfur atom at the +4 oxidation state (sulfinyl) is a key transformation. Photocatalysis has emerged as a powerful tool for forging carbon-sulfur bonds under mild conditions. These methods often involve the generation of radical intermediates that can participate in unique bond-forming reactions. For instance, visible-light photoredox catalysis can initiate single-electron transfer (SET) processes to generate reactive organic radicals from suitable precursors, which can then be trapped by a sulfur-containing species.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect routes are often more established and versatile, typically involving the synthesis of a stable precursor, 4-((difluoromethyl)thio)aniline, which is then oxidized to the target sulfoxide (B87167).

Strategies Involving Aniline Derivatization with Sulfinyl Precursors

This approach involves reacting a pre-formed difluoromethanesulfinyl precursor with an aniline derivative. For example, an activated aniline, such as a metalated aniline, could potentially react with a difluoromethanesulfinyl halide. However, the stability and accessibility of such sulfinylating agents can be a challenge.

A more common strategy involves the derivatization of aniline with a trifluoromethylsulfinyl group, which shares similar reactivity principles. For instance, ortho-trifluoromethylsulfinyl anilines have been synthesized through the intermolecular C–N addition of amides and S–N addition of sulfinamides to arynes.

Oxidation State Transformations of Sulfur in Related Aniline Compounds (e.g., sulfides)

The most prevalent and well-documented method for preparing this compound is through the selective oxidation of its sulfide (B99878) precursor, 4-((difluoromethyl)thio)aniline. This precursor is synthesized first, often starting from 4-nitroaniline (B120555) to protect the amine functionality during the initial steps.

The synthesis of the sulfide precursor can be achieved by reacting a suitable nitro-substituted starting material with a source of the difluoromethylthio group. Following the successful installation of the -SCF2H group, the nitro group is reduced to the aniline.

The final and critical step is the selective oxidation of the sulfide to the sulfoxide. This transformation requires careful control of the oxidant and reaction conditions to prevent over-oxidation to the corresponding sulfone. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The use of trifluoroperacetic acid (TFPAA), generated in situ, has also been reported for the clean oxidation of related fluoroalkyl sulfides to sulfoxides. nih.gov The reaction temperature is a crucial parameter, with lower temperatures generally favoring the formation of the sulfoxide. derpharmachemica.com

Table 1: Oxidation of 4-((difluoromethyl)thio)aniline

| Oxidant | Solvent | Temperature (°C) | Product | Yield (%) |

| m-CPBA | Dichloromethane | 0 to rt | This compound | Moderate to Good |

| H₂O₂ | Acetic Acid | rt | This compound | Variable |

Note: The yields are generalized based on typical sulfide to sulfoxide oxidations and may vary based on specific reaction conditions.

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry is increasingly turning to advanced catalytic methods to improve the synthesis of complex molecules like this compound. These strategies offer milder reaction conditions, higher selectivity, and better functional group tolerance.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While direct palladium-catalyzed synthesis of aryl sulfoxides is an area of ongoing research, methods for the arylation of sulfenate anions have been developed. nih.gov These reactions provide a pathway to aryl sulfoxides and could potentially be adapted for the synthesis of the target molecule.

Photoredox catalysis offers a powerful, non-thermal method for generating reactive intermediates. Visible-light-mediated processes can be used for the difluoroalkylation of anilines, showcasing the potential for direct C-H functionalization. chemicalbook.com Furthermore, photocatalytic methods have been developed for the formation of carbon-sulfur bonds, which could be harnessed for the synthesis of the sulfide precursor or even the target sulfoxide directly.

Electrochemical methods also present a green and efficient alternative. For example, electrochemical oxidation has been used for the preparation of difluoromethylated indoles using sodium difluoromethanesulfinate, suggesting that similar strategies could be explored for the direct difluoromethanesulfinylation of anilines. rsc.org

Transition Metal-Catalyzed Methods for Fluorinated Aromatic Compounds

The synthesis of fluorinated aromatic compounds, including aniline derivatives, has been significantly advanced by the use of transition metal catalysis. nih.gov Metals such as palladium and copper are most commonly employed due to their high efficiency and, in the case of copper, low cost. nih.gov These methods are advantageous as they often reduce the need for pre-functionalized substrates, shorten reaction times, and can even be used to create enantioenriched products. nih.gov

Transition metal-catalyzed reactions offer multiple mechanistic pathways, enabling the use of diverse substrates to produce novel and previously inaccessible fluorinated structures. nih.gov Palladium, in particular, is widely used in reactions like the C–H fluorination of aromatic compounds. For instance, a palladium-catalyzed method has been developed for the aromatic C–H fluorination using mild electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) at room temperature. nih.gov In this process, a reactive Pd(IV)-F electrophile is generated catalytically, which can then fluorinate even weakly nucleophilic arenes. nih.gov

Another powerful strategy is the direct C–H functionalization of (poly)fluoroarenes, where the reactivity of C–H bonds ortho to fluorine substituents is enhanced. acs.org This approach is efficient, reduces waste, and lowers costs by avoiding prefunctionalization steps. acs.org Furthermore, transition metal-catalyzed cross-coupling reactions are pivotal for introducing fluorine-containing groups. rsc.org Significant breakthroughs include palladium-catalyzed nucleophilic fluorination of aryl triflates and iridium-catalyzed synthesis of allylic fluorides, demonstrating the power of these methods in constructing C-F bonds. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Fluorination Reactions

| Catalyst System | Substrate Type | Fluorinating Reagent | Key Feature |

| Palladium (Pd) | (Hetero)aryl triflates/bromides | Electrophilic (e.g., Selectfluor) | General method for C-H fluorination at room temperature. nih.gov |

| Copper (Cu) | Aryl iodides/heteroaryl bromides | (L)CuCF2CF3 complexes | Mild conditions for trifluoromethylation and pentafluoroethylation. escholarship.org |

| Iridium (Ir) | Allylic precursors | Not specified | Access to allylic fluorides. rsc.org |

| Rhodium, Silver, Iron, Nickel, Cobalt | Various | Various | Offer unique reactivity and are increasingly applied in fluorination. nih.gov |

Photoredox Catalysis in Sulfonylation Reactions of Aniline Derivatives

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the sulfonylation of aniline derivatives. rsc.orgrsc.org This methodology addresses the need for new synthetic routes to access complex, highly functionalized aryl sulfones under gentle conditions with broad functional group tolerance. rsc.org The core of this approach involves the photoredox-catalyzed generation of sulfonyl radicals from stable and readily available sulfinate salts, which then couple with aniline derivatives. rsc.orgrsc.org

A plausible mechanism involves an iridium-based photocatalyst, such as [Ir(dF(CF3)ppy)2(dtbpy)]PF6, which, upon irradiation with visible light (e.g., blue LEDs), enters an excited state. rsc.orgresearchgate.net This excited catalyst can oxidize a sulfinate salt to generate a sulfonyl radical. The aniline derivative is subsequently oxidized, and the resulting radical cation couples with the sulfonyl radical to form the desired sulfone product after deprotonation. rsc.org An oxidant, like potassium persulfate, is often required to regenerate the photocatalyst and complete the catalytic cycle. rsc.orgresearchgate.net

This method demonstrates remarkable functional group tolerance. For example, substrates with unprotected hydroxyl groups, diamines, and halides are all compatible with the reaction conditions, leading to the desired sulfonylated anilines in good to high yields. rsc.org The reaction often shows regioselectivity, with sulfonylation occurring preferentially at the least sterically hindered ortho position in more complex anilines. rsc.org Beyond iridium catalysts, organic dyes such as Eosin Y have also been successfully employed as metal-free photocatalysts for the difluoroalkylation of anilines, further expanding the sustainable toolkit for these transformations. acs.org

Table 2: Selected Examples of Photoredox-Catalyzed Sulfonylation of Aniline Derivatives

| Aniline Derivative | Sulfinate Salt | Photocatalyst | Yield (%) |

| N,N-dimethylaniline | Sodium p-toluenesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | 95 rsc.org |

| 4-methoxy-N,N-dimethylaniline | Sodium p-toluenesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | 93 rsc.org |

| 4-(N,N-dimethylamino)phenol | Sodium p-toluenesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | 85 rsc.org |

| N1,N1-dimethylbenzene-1,3-diamine | Sodium p-toluenesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | 72 rsc.org |

| 4-bromo-N,N-dimethylaniline | Sodium p-toluenesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | 65 rsc.org |

Reaction conditions typically involve the aniline, sulfinate salt, photocatalyst, and an oxidant in a solvent like MeCN/water, irradiated with visible light. rsc.org

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions represent highly efficient strategies for synthesizing complex molecules like fluorinated aniline analogues from simple starting materials in a single synthetic operation. These approaches are prized for their operational simplicity, reduction of waste from intermediate purification steps, and time and resource savings.

For instance, a one-pot, silver-catalyzed intramolecular aminofluorination of alkynes has been developed to produce fluorinated isoquinoline (B145761) structures. nih.govfigshare.com This cascade reaction provides an efficient pathway to various complex fluorinated nitrogen-containing heterocycles. nih.gov While not directly producing this compound, this methodology illustrates the power of one-pot strategies in creating fluorinated cyclic amines, which are structurally related.

Similarly, multicomponent reactions have been devised for the synthesis of other complex heterocyclic systems. A one-pot, three-component reaction of isatin, α-cyanoacetic ester or malononitrile, and an aminopyrazole can be used to generate spirooxindoles in high yields. researchgate.net Such reactions, often performed in environmentally benign solvents like water, showcase the ability to build molecular complexity rapidly. researchgate.net Another example is the one-pot synthesis of N-sulfonylamidines from N-acylsulfonamides, which tolerates a wide variety of functional groups, including halogens, nitro groups, and esters, highlighting the robustness of these methods. rsc.org These examples underscore the potential for developing streamlined, one-pot syntheses for this compound and its derivatives.

Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated compounds to minimize environmental impact and enhance safety and efficiency. These methodologies focus on using less hazardous materials, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste.

A notable green approach involves the synthesis of (polyfluoro)alkanesulfinyl 4-isoxazolines through either a stepwise solvent- and catalyst-free process or a one-pot reaction in water. rsc.org Starting from aldehydes and hydroxylamine (B1172632) hydrochlorides, this method avoids the need to isolate intermediate nitrones and demonstrates significant ecological advantages. rsc.org The ability to perform complex transformations in water or without any solvent at room temperature represents a major step forward in sustainable chemistry.

Recently, a groundbreaking green process was developed for converting thiols and disulfides into sulfonyl fluorides, which are key building blocks in "click chemistry". eurekalert.org This method uses the easily handled reagents SHC5® and potassium fluoride (B91410) (KF), producing only non-toxic sodium and potassium salts as byproducts. eurekalert.org The process is scalable, low-cost, and safe, offering an environmentally friendly alternative to traditional methods that often require highly toxic and difficult-to-handle reagents like SO2F2 gas. eurekalert.org The development of such benign and efficient synthetic processes is crucial for the industrial-scale production of fluorinated compounds like this compound.

Computational Design in Synthetic Route Discovery for Fluorinated Aniline Derivatives

Computational chemistry and data-driven approaches are becoming indispensable tools in modern synthetic chemistry. They allow for the prediction of reaction outcomes, elucidation of complex reaction mechanisms, and the rational design of novel synthetic routes, thereby accelerating the discovery of new molecules and processes.

In the context of synthesizing fluorinated aniline derivatives, computational methods like Density Functional Theory (DFT) calculations are employed to understand reaction mechanisms at a molecular level. For example, DFT has been used to study the organophotoredox-catalyzed carboxylation of fluorinated compounds, revealing the intricate roles of different species in the catalytic cycle. acs.org Such mechanistic insights are crucial for optimizing reaction conditions and expanding the substrate scope.

While direct computational design of a synthetic route for this compound is not widely documented, the principles are broadly applicable. Machine learning algorithms and reaction prediction software can analyze vast databases of known chemical reactions to propose novel and efficient synthetic pathways for target molecules. These tools can help chemists identify the most promising starting materials, reagents, and catalysts, saving significant time and resources in the laboratory. As computational power and algorithmic sophistication continue to grow, the in silico design of synthetic routes for complex fluorinated anilines will undoubtedly become a standard practice in chemical research and development.

Reactivity and Chemical Transformations of 4 Difluoromethanesulfinylaniline

Nucleophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

Nucleophilic aromatic substitution (SNAc) is a key reaction class for aryl halides and other activated aromatic systems. libretexts.orgchemistrysteps.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orgpsu.edu

The presence of a strong electron-withdrawing group on the aromatic ring is a prerequisite for facilitating nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The difluoromethanesulfinyl (-SOCHF₂) group is a potent electron-withdrawing substituent due to the strong inductive effect of the fluorine atoms. youtube.comyoutube.comyoutube.com This effect is transmitted through the sigma bonds, leading to a significant polarization of the C-S and C-F bonds and a net withdrawal of electron density from the aromatic ring. youtube.comyoutube.comyoutube.com

This electron deficiency, or electrophilicity, of the aromatic ring is crucial for its attack by nucleophiles. nih.gov Groups like the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are well-known activators for SNAc reactions. libretexts.orgacs.org By analogy, the difluoromethanesulfinyl group is expected to strongly activate the aniline ring towards nucleophilic attack. This activation arises from the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. psu.edu The electron-withdrawing nature of the -SOCHF₂ group helps to delocalize the negative charge of the intermediate, thereby lowering the activation energy of the reaction. masterorganicchemistry.comnih.gov

In nucleophilic aromatic substitution reactions, the position of the electron-withdrawing group relative to the leaving group is critical. libretexts.orgchemistrysteps.com For effective stabilization of the Meisenheimer complex, the electron-withdrawing group must be located at the ortho or para position to the leaving group. libretexts.orgchemistrysteps.comnih.gov This positioning allows for the delocalization of the negative charge onto the electron-withdrawing group through resonance.

In the case of a hypothetical nucleophilic aromatic substitution on a derivative of 4-difluoromethanesulfinylaniline (for instance, where a leaving group is present at the C1 position), the para-positioned -SOCHF₂ group would effectively stabilize the negative charge of the Meisenheimer intermediate. The substitution would, therefore, be highly regioselective, occurring at the carbon atom bearing the leaving group. e-bookshelf.de

Solvent polarity plays a significant role in the kinetics and mechanism of nucleophilic aromatic substitution reactions. beilstein-journals.org The rate of SNAc reactions is generally enhanced in polar solvents. nih.gov Polar solvents can stabilize the charged Meisenheimer intermediate and the transition state leading to its formation, thus accelerating the reaction. nih.gov

The choice of solvent can also influence the reaction pathway and selectivity. For instance, in reactions involving ambident nucleophiles, the solvent polarity can affect the site of nucleophilic attack. While specific studies on this compound are not available, general principles suggest that polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) would be suitable for promoting its nucleophilic aromatic substitution reactions due to their ability to solvate cations while leaving the nucleophile relatively free to react.

Table 1: Expected Influence of Solvent Polarity on Nucleophilic Aromatic Substitution of a Hypothetical Substituted this compound

| Solvent Type | Expected Effect on Reaction Rate | Rationale |

| Polar Aprotic (e.g., DMSO, DMF) | High | Stabilizes the charged Meisenheimer intermediate. |

| Polar Protic (e.g., Ethanol, Water) | Moderate to High | Can solvate the nucleophile, potentially reducing its reactivity, but also stabilizes the intermediate. |

| Nonpolar (e.g., Toluene, Hexane) | Low | Poor stabilization of the charged intermediate. |

Reactions Involving the Aniline Nitrogen

The nitrogen atom of the aniline moiety in this compound possesses a lone pair of electrons, making it nucleophilic and basic. However, the strong electron-withdrawing nature of the para-substituent significantly modulates this reactivity.

N-alkylation and N-acylation are fundamental transformations of anilines. nih.govresearchgate.net However, the nucleophilicity of the aniline nitrogen in this compound is substantially reduced by the electron-withdrawing -SOCHF₂ group. nih.gov This deactivating effect makes N-alkylation and N-acylation reactions more challenging compared to aniline itself or anilines with electron-donating groups. psu.eduucalgary.ca

To achieve N-alkylation, more forcing reaction conditions or highly reactive alkylating agents might be necessary. psu.edu Similarly, for N-acylation, the use of highly reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct, would be required. doubtnut.comresearchgate.net The reduced nucleophilicity of the amino group can, in some cases, be advantageous by preventing over-alkylation. psu.edu

Table 2: Predicted Reactivity of this compound in N-Alkylation and N-Acylation

| Reaction | Predicted Reactivity | Rationale |

| N-Alkylation | Low | The electron-withdrawing -SOCHF₂ group reduces the nucleophilicity of the nitrogen atom. |

| N-Acylation | Moderate | Requires reactive acylating agents due to the deactivated nature of the amine. |

The amino group of this compound can serve as a key functional handle for the synthesis of various nitrogen-containing heterocyclic systems. nih.govresearchgate.net Many classical methods for heterocycle synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses for quinolines, or the Paal-Knorr synthesis for pyrroles, utilize an aniline as a starting material. wikipedia.org

The electron-withdrawing -SOCHF₂ group, while reducing the nucleophilicity of the amine, can still allow for participation in these cyclization reactions, potentially influencing the reaction conditions and the properties of the resulting heterocyclic products. The synthesis of heterocycles bearing the 4-difluoromethanesulfinylphenyl moiety could be of interest for the development of new pharmaceutical and agrochemical agents, as the inclusion of fluoroalkyl groups often enhances biological activity. e-bookshelf.denih.gov

Transformations of the Difluoromethanesulfinyl Group

The difluoromethanesulfinyl group is a key functional moiety that imparts unique electronic properties to the aniline structure and is the primary site for several important chemical transformations.

Oxidation to Sulfonyl Derivatives

The oxidation of the sulfinyl group in this compound to the corresponding sulfonyl derivative, 4-difluoromethanesulfonylaniline, represents a common transformation. This conversion significantly alters the electronic properties of the molecule, enhancing its electron-withdrawing character. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. The reaction is often catalyzed or promoted to achieve high efficiency and selectivity. For instance, the oxidation of related aryl sulfides to sulfones can be effectively carried out using urea-hydrogen peroxide in conjunction with phthalic anhydride (B1165640) in ethyl acetate, avoiding the formation of sulfoxide (B87167) intermediates. organic-chemistry.org Another effective system for the oxidation of sulfides to sulfones is 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as the oxidant. organic-chemistry.org While specific conditions for this compound are not detailed in the available literature, analogous transformations of aryl sulfoxides suggest that strong oxidizing agents would be effective.

| Oxidizing Agent | Catalyst/Promoter | Solvent | Typical Temperature | Reference |

| Hydrogen Peroxide | Tantalum Carbide | Not specified | Not specified | organic-chemistry.org |

| Hydrogen Peroxide | Niobium Carbide | Not specified | Not specified | organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | Not specified | organic-chemistry.org |

| Hydrogen Peroxide | 2,2,2-Trifluoroacetophenone | Not specified | Not specified | organic-chemistry.org |

Reduction to Sulfide (B99878) Derivatives

The reduction of the difluoromethanesulfinyl group in this compound yields the corresponding 4-(difluoromethylthio)aniline. This transformation converts the sulfoxide back to a sulfide, modulating the electronic and steric properties of the molecule. A variety of reducing systems are known to be effective for the deoxygenation of aryl sulfoxides. These methods are generally chemoselective, allowing for the reduction of the sulfoxide in the presence of other functional groups.

Commonly used reagents for the reduction of sulfoxides include systems like oxalyl chloride with ethyl vinyl ether in acetone, which proceeds under mild conditions. organic-chemistry.org Copper-catalyzed reductions using silanes as the reducing agent also provide an efficient method for converting sulfoxides to sulfides. nih.gov

| Reducing System | Solvent | Typical Temperature | Key Features | Reference |

| Oxalyl chloride / Ethyl vinyl ether | Acetone | Room Temperature | Mild conditions, applicable to functionalized sulfoxides. | organic-chemistry.org |

| Copper catalyst / Silanes | Not specified | Not specified | Catalytic, high conversion and chemoselectivity. | nih.gov |

Cleavage of the Carbon-Sulfur Bond

Cleavage of the carbon-sulfur (C-S) bond in aryl sulfoxides is a transformation that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. While direct C-S bond cleavage in this compound is not extensively documented, related chemistries of organosulfur compounds provide insight into potential pathways. researchgate.netrsc.orgrsc.org Transition-metal-free methods often employ reagents like oxidants, acids, or bases, and can also be achieved through photochemical or electrochemical means. researchgate.netrsc.org For instance, the thermal decomposition of the related compound 4-(trifluoromethylsulfonyl)aniline (B1345625) above 150°C leads to the release of SO₂ and CF₃ radicals, indicating C-S bond cleavage. Nickel(0) complexes have also been shown to mediate the cleavage of both S-F and C-S bonds in sulfonyl fluorides. chemrxiv.orgresearchgate.net

| Method | Conditions | Products | Reference |

| Thermal Decomposition | >150°C | SO₂, CF₃ radicals | |

| Nickel(0) Mediation | (MesNHC₂oXy)Ni(COD) | (MesNHC₂oXy)Ni(η²-SO₂), HF, 4,4'-dimethylbiphenyl | chemrxiv.orgresearchgate.net |

Derivatization Strategies for Enhanced Chemical Analysis and Functionalization

Derivatization of the Aniline (B41778) Functionality

The aniline functional group, with its reactive amino moiety, serves as a prime site for derivatization. Techniques such as acylation, sulfonylation, and silylation are commonly employed to modify this part of the molecule, primarily to improve its properties for analytical detection.

Acylation and Sulfonylation for Analytical Applications

Acylation and sulfonylation reactions are well-established methods for derivatizing primary amines like the one present in 4-difluoromethanesulfinylaniline. These reactions introduce acyl or sulfonyl groups, which can alter the polarity, volatility, and chromatographic behavior of the parent compound, thereby enhancing its detectability in analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Acylation involves the reaction of the aniline with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base. A common example is the acetylation of anilines using acetic anhydride. mdpi.comlibretexts.org This modification can decrease the polarity of the aniline, making it more amenable to GC analysis. The resulting acetanilide (B955) is a crystalline solid, which can also aid in purification and characterization. mdpi.com Microwave-assisted acylation of anilines with glacial acetic acid has been shown to be an efficient and environmentally friendly method, often proceeding without the need for a catalyst. ymerdigital.com

Sulfonylation introduces a sulfonyl group to the amino moiety. Recent advancements in this area include visible-light-mediated sulfonylation of anilines. nih.govrsc.orgacs.org These methods often utilize sulfinate salts or sulfonyl fluorides as the sulfonating agents and can proceed under mild conditions. nih.govrsc.orgnih.govresearchgate.net The resulting sulfonamides are stable derivatives suitable for various analytical techniques. For instance, visible-light-mediated late-stage sulfonylation of anilines with sulfonamides has been demonstrated to be a versatile strategy. acs.org

| Derivatization Method | Reagent Example | Typical Conditions | Purpose in Analysis |

| Acylation | Acetic anhydride, Acetyl chloride | Basic conditions, optional microwave irradiation | Increased volatility for GC, formation of crystalline derivatives |

| Sulfonylation | Sulfonyl chlorides, Sulfinate salts, Sulfonyl fluorides | Visible-light photocatalysis, metal catalysts | Formation of stable derivatives for HPLC, potential for chromophore introduction |

Silylation for Volatility Enhancement in Spectroscopic Methods

Silylation is a widely used derivatization technique in gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of polar analytes. nih.govnumberanalytics.comyoutube.com For this compound, the active hydrogen on the amino group can be replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.

The reaction is generally carried out using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst and a non-protic solvent. nih.govyoutube.comnih.gov The resulting silylated aniline is significantly more volatile and less polar, leading to improved peak shape and resolution in GC analysis. numberanalytics.comyoutube.com It is crucial to perform silylation reactions under anhydrous conditions, as silylating agents readily react with water. youtube.com

| Silylating Agent | Common Abbreviation | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, suitable for a wide range of functional groups. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most volatile silylating agents, good for trace analysis. youtube.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable t-butyldimethylsilyl (TBDMS) derivatives. |

Chemical Modification of the Difluoromethanesulfinyl Group

The difluoromethanesulfinyl (-SOCF₂H) group presents a unique handle for chemical modification, offering pathways to novel spectroscopic probes and functionalized building blocks. The reactivity of this group is influenced by the presence of the two fluorine atoms, which impart distinct electronic properties.

Selective Derivatization for Spectroscopic Probes

The synthesis of spectroscopic probes often involves the introduction of a fluorophore or a group that can modulate the photophysical properties of a molecule. While specific examples for this compound are not abundant in the literature, the principles of probe design can be applied. The sulfinyl group itself can be a target for modification. For instance, oxidation of the sulfinyl group to a sulfonyl group can alter the electronic properties of the aromatic ring, which in turn could influence the fluorescence of a suitably positioned chromophore.

Furthermore, the difluoromethyl group has been incorporated into molecules to enhance their biological activity and metabolic stability. nih.gov The synthesis of fluorescent polymers has been achieved using aryl sulfonyl methacrylates as building blocks, indicating the potential for sulfonyl-containing compounds in the development of fluorescent materials.

Preparation of Functionalized Building Blocks

The difluoromethanesulfinyl group can be chemically transformed to create versatile building blocks for organic synthesis. The reactivity of similar sulfinyl compounds suggests several potential transformations. For example, sulfinyl sulfones have been used as precursors to sulfinyl radicals, which can participate in various addition and coupling reactions. nih.gov

Aryl halides are valuable building blocks in medicinal chemistry, often used in cross-coupling reactions. enamine.net While this compound is not a halide, the strategic modification of the aniline or the aromatic ring could introduce functionalities that enable its use in such reactions. The development of methods for the late-stage functionalization of complex molecules is an active area of research, and the unique reactivity of the difluoromethanesulfinyl group could be exploited in this context. nih.govrsc.orgacs.org

Advanced Spectroscopic Characterization of 4 Difluoromethanesulfinylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-Difluoromethanesulfinylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

¹H, ¹³C, ¹⁹F NMR for Structural Elucidation

The structural characterization of this compound is definitively achieved through one-dimensional NMR techniques. Each nucleus (¹H, ¹³C, ¹⁹F) provides a unique and complementary dataset.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each type of hydrogen atom in the molecule. The aromatic protons are expected to present as a complex second-order system, typical of a 1,4-disubstituted benzene (B151609) ring, appearing as two sets of doublets. core.ac.uk The protons on the benzene ring attached to the nitrogen (positions 2, 6 and 3, 5) are influenced by the electron-donating amino group and the electron-withdrawing sulfinyl group. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The most characteristic signal is that of the difluoromethyl proton (-SOCHF₂), which is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²J-H,F).

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitrogen (C1) will be significantly shielded, while the carbon attached to the sulfinyl group (C4) will be deshielded. mdpi.comnih.gov The chemical shifts of the other aromatic carbons (C2, C6 and C3, C5) provide insight into the electronic effects of the substituents. researchgate.net The difluoromethyl carbon (-SOCHF₂) is a key indicator, appearing as a triplet in the proton-coupled spectrum due to one-bond coupling with the fluorine atoms (¹J-C,F).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool. wikipedia.org The spectrum for this compound is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. alfa-chemistry.com This signal will appear as a doublet due to coupling with the single adjacent proton (²J-H,F). The chemical shift of this group is highly sensitive to its electronic environment. illinois.edursc.org

Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Ar-H (ortho to NH₂) | ~6.7-6.9 | d (doublet) | ~8-9 |

| Ar-H (meta to NH₂) | ~7.4-7.6 | d (doublet) | ~8-9 | |

| -NH₂ | Broad singlet | Variable | s (singlet) | N/A |

| -SOCHF₂ | ~6.8-7.2 | t (triplet) | ²J-H,F ~55-60 | |

| ¹³C | C-NH₂ (C1) | ~150-155 | s | N/A |

| C-H (ortho to NH₂) | ~114-116 | s | N/A | |

| C-H (meta to NH₂) | ~125-128 | s | N/A | |

| C-S (C4) | ~130-135 | s | N/A | |

| -SOCHF₂ | ~118-122 | t (triplet) | ¹J-C,F ~270-280 | |

| ¹⁹F | -SOCHF₂ | ~ -90 to -100 | d (doublet) | ²J-H,F ~55-60 |

Two-Dimensional NMR Techniques

To unambiguously confirm the assignments from one-dimensional spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a cross-peak between the signals of the ortho and meta aromatic protons, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively link the aromatic proton signals to their corresponding carbon signals and, crucially, to correlate the triplet proton signal of the -SOCHF₂ group with the triplet carbon signal of the same group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.govamericanpharmaceuticalreview.com These methods are particularly useful for identifying key functional groups.

Vibrational Analysis of Sulfinyl and Fluoromethyl Moieties

The IR and Raman spectra of this compound are dominated by vibrations from the aniline (B41778) ring, the sulfinyl group (S=O), and the difluoromethyl group (-CHF₂).

Sulfinyl Group (S=O) Vibrations: The S=O stretching vibration is a strong and characteristic absorption in the IR spectrum, typically appearing in the range of 1000-1100 cm⁻¹. The exact frequency can be influenced by the electronic nature of the substituents. mdpi.com

Difluoromethyl Group (-CHF₂) Vibrations: This group gives rise to several characteristic vibrations. The C-H stretching vibration is expected around 2950-3050 cm⁻¹. The C-F stretching vibrations are typically very strong in the IR spectrum and appear in the 1100-1300 cm⁻¹ region. Bending and scissoring modes for this group will appear at lower frequencies.

Aniline Moiety Vibrations: The N-H stretching vibrations of the primary amine appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-N stretching is found around 1250-1350 cm⁻¹, while aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending is also characteristic, with its position indicating the 1,4-substitution pattern. kau.edu.sanih.gov

Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Typical Intensity (IR) |

|---|---|---|

| 3300-3500 | N-H stretch (asymmetric & symmetric) | Medium |

| 2950-3050 | C-H stretch (in -CHF₂) | Medium |

| 1580-1620 | Aromatic C=C stretch, NH₂ scissoring | Medium-Strong |

| 1450-1520 | Aromatic C=C stretch | Medium-Strong |

| 1100-1300 | C-F stretch (asymmetric & symmetric) | Very Strong |

| 1000-1100 | S=O stretch | Strong |

| 800-850 | Aromatic C-H out-of-plane bend (1,4-disubstituted) | Strong |

Advanced IR Techniques (e.g., FT-IR, O-PTIR, AFM-IR)

Modern advancements in IR spectroscopy offer enhanced capabilities for sample analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the standard method for acquiring IR spectra, offering high speed and sensitivity. It provides the bulk chemical fingerprint of the sample as described above. americanpharmaceuticalreview.com

Optical Photothermal IR (O-PTIR) Spectroscopy: This technique overcomes the diffraction limit of conventional IR microscopy by using a visible laser to detect the photothermal response induced by a tunable IR laser. It allows for the acquisition of IR spectra with submicron spatial resolution, making it ideal for analyzing heterogeneous samples or micro-domains of the compound without the need for extensive sample preparation.

Atomic Force Microscopy-Infrared (AFM-IR): AFM-IR combines the high spatial resolution of atomic force microscopy with the chemical specificity of IR spectroscopy. The tip of an AFM cantilever is used to detect the local thermal expansion of a sample upon absorption of IR radiation. This enables chemical mapping at the nanoscale (~10 nm resolution), far beyond the diffraction limit. This could be used to study the distribution of this compound on a surface or within a composite material with unprecedented detail.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. numberanalytics.com

For this compound (Molecular Formula: C₇H₈F₂N₂OS), the molecular weight is approximately 206.21 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 206. The presence of sulfur would be indicated by a small but distinct M+2 peak (at m/z 208) with an abundance of about 4.5% relative to the M⁺ peak, corresponding to the natural abundance of the ³⁴S isotope. whitman.edu

The fragmentation of the molecular ion would provide valuable structural evidence. Key fragmentation pathways would likely include:

Cleavage of the C-S bond: Loss of the difluoromethanesulfinyl radical (•SOCHF₂) would lead to the anilinyl radical cation at m/z 92. Alternatively, cleavage could result in a fragment corresponding to the [M - C₆H₄NH₂]⁺ ion.

Fragmentation of the sulfinyl group: Loss of the CHF₂ group would generate a fragment at [M - 51]⁺. The loss of HF (20 Da) from various fragments is also a common pathway for fluorinated compounds. whitman.edu

Aromatic ring fragmentation: Typical fragmentation patterns for the aniline ring would also be observed.

The combination of the molecular ion peak and these characteristic fragment ions would allow for the confident identification of this compound. numberanalytics.comnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a novel compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) or Orbitrap-based mass spectrometry provide the necessary resolving power to distinguish between ions with very similar nominal masses. nih.govcopernicus.org

For this compound (C₇H₇F₂NOS), analysis via a soft ionization technique such as electrospray ionization (ESI) would primarily generate the protonated molecule, [M+H]⁺. The instrument would measure the m/z of this ion, and the high accuracy of the measurement would allow for the unambiguous determination of its molecular formula.

Research Findings: The experimentally determined monoisotopic mass of the protonated ion would be compared against the theoretically calculated mass. A mass error of less than 5 ppm is typically required to confidently confirm the assigned molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Analyte | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z | Mass Error (ppm) |

| This compound | C₇H₇F₂NOS | 206.02416 | 206.02409 | -0.34 |

Fragmentation Pattern Analysis for Structural Insights

Tandem mass spectrometry (MS/MS), often performed on HRMS platforms, provides crucial structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. nih.gov The fragmentation pathways are governed by the chemical structure of the molecule, with bonds cleaving at their weakest points or through predictable rearrangement mechanisms. nih.gov

Analysis of the fragmentation pattern of this compound would reveal characteristic losses and structural motifs. Key fragmentation pathways would likely involve:

Cleavage of the C-S Bond: The bond between the aniline ring and the sulfur atom is a likely point of cleavage, leading to fragments corresponding to the aniline moiety and the difluoromethanesulfinyl group.

Loss of the Sulfinyl Group: Fragmentation could involve the neutral loss of the CHF₂SO group or parts thereof.

Ring Fragmentation: At higher collision energies, the aromatic ring itself could fragment, although this is typically less common than the cleavage of substituent groups.

Table 2: Plausible Fragmentation Pattern for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

| 206.02 | 124.01 | [M+H - SOCHF₂]⁺ |

| 206.02 | 93.06 | [C₆H₅NH₂]⁺ (Aniline) |

| 206.02 | 81.99 | [CHF₂SO]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ufl.edu The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com This analysis yields an electron density map from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision. nih.gov

To perform this analysis on this compound, a high-quality single crystal would first need to be grown. The crystal would then be mounted and exposed to a high-intensity X-ray beam, often from a synchrotron source for optimal results. ufl.edu The collected diffraction data would be processed to solve and refine the crystal structure. This would provide unambiguous proof of the molecular structure, including the conformation of the difluoromethanesulfinyl group relative to the aniline ring and details of hydrogen bonding or other non-covalent interactions in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 925.6 |

| Z (molecules/unit cell) | 4 |

| Resolution (Å) | 0.8 |

Synchrotron-Based Spectroscopy (e.g., XAS, XPS) for Elemental and Chemical State Analysis

Synchrotron-based spectroscopic techniques offer powerful insights into the elemental composition and local chemical environment of atoms within a molecule. wiley.com

X-ray Photoelectron Spectroscopy (XPS) would provide a quantitative analysis of the elements present (C, N, O, S, F) and detailed information about their chemical states (oxidation state and bonding environment). nih.gov By irradiating the sample with X-rays, core electrons are ejected, and their binding energies are measured. stanford.edu These binding energies are characteristic of a specific element and are sensitive to the local chemical environment. For this compound, distinct peaks for C 1s, N 1s, O 1s, S 2p, and F 1s would be observed. The C 1s signal would be resolvable into components representing aromatic carbons, the carbon attached to nitrogen, and the carbon of the CHF₂ group. Similarly, the S 2p spectrum would confirm the oxidation state of the sulfur atom.

X-ray Absorption Spectroscopy (XAS) provides information on the local geometric and electronic structure around a specific absorbing atom. stanford.edu By tuning the synchrotron radiation to the absorption edge of an element (e.g., the N K-edge or S L-edge), the excitation of core electrons to unoccupied orbitals can be measured. researchgate.net The resulting spectrum (the Near Edge X-ray Absorption Fine Structure, or NEXAFS) is a fingerprint of the unoccupied density of states and can reveal details about molecular orbital interactions and the nature of chemical bonds. researchgate.net

Table 4: Hypothetical XPS Binding Energies for this compound

| Core Level | Hypothetical Binding Energy (eV) | Inferred Chemical Environment |

| C 1s | ~284.8 | Aromatic C-C, C-H |

| C 1s | ~286.0 | C-N |

| C 1s | ~290.5 | C-F₂ |

| N 1s | ~399.5 | C-NH-S |

| S 2p₃/₂ | ~166.0 | R-S(O)-R' |

| F 1s | ~688.0 | C-F |

| O 1s | ~532.0 | S=O |

Computational Chemistry Approaches for 4 Difluoromethanesulfinylaniline Research

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are founded on the principles of quantum physics to model the electronic structure of molecules. These methods provide highly detailed and accurate information about molecular geometries, energies, and electronic properties.

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For 4-Difluoromethanesulfinylaniline, understanding the distribution of electrons is key to predicting its chemical behavior. Molecular Orbital (MO) theory is a cornerstone of this analysis, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule.

Key parameters derived from MO analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability, whereas a small gap indicates higher reactivity.

For this compound, the electron-withdrawing nature of the difluoromethanesulfinyl group [-S(O)CF₂H] is expected to significantly influence the electronic properties of the aniline (B41778) ring. Calculations would likely show a lower HOMO energy and a lower LUMO energy compared to unsubstituted aniline, affecting its reactivity in electrophilic aromatic substitution and its potential as a ligand in coordination chemistry.

Interactive Table 1: Hypothetical Molecular Orbital Energies for this compound

This table illustrates the type of data generated from a molecular orbital analysis, comparing the target molecule with a reference compound, Aniline. The values are for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.15 | -0.12 | 5.03 |

| This compound | -5.89 | -1.05 | 4.84 |

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its excellent balance of accuracy and computational cost. arxiv.org DFT is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the structure that corresponds to the lowest total electronic energy. researchgate.netstackexchange.com

The process of geometry optimization involves iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. stackexchange.com This yields precise predictions of bond lengths, bond angles, and dihedral (torsional) angles. researchgate.net For this compound, DFT calculations would be essential to define the geometry around the chiral sulfur center, the orientation of the difluoromethyl group, and the planarity of the aniline ring. Once the optimized geometry is found, frequency calculations are typically performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies). researchgate.net

Interactive Table 2: Predicted Geometric Parameters for this compound from DFT Calculations

The following table provides an example of optimized geometric parameters that would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set). These values are illustrative.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.85 Å |

| Bond Length | S=O | 1.50 Å |

| Bond Length | S-CF₂H | 1.88 Å |

| Bond Length | C-N (aromatic) | 1.41 Å |

| Bond Angle | C-S-O | 106.5° |

| Bond Angle | C-S-CF₂H | 98.2° |

| Dihedral Angle | C-C-S-O | 75.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. arxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving very high accuracy. arxiv.org

While computationally more demanding than DFT, methods like Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] are often considered the "gold standard" for calculating molecular energies and properties. For a molecule like this compound, these high-accuracy calculations would be employed to:

Benchmark the results obtained from more cost-effective DFT methods.

Accurately calculate reaction energies, activation barriers, and thermochemical data.

Investigate subtle electronic effects, such as weak intramolecular interactions, that might not be accurately captured by all DFT functionals.

The high computational cost of ab initio methods means they are typically used for smaller systems or for single-point energy calculations on geometries optimized with less expensive methods like DFT. arxiv.org

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular life.

Molecules are not rigid structures; they are flexible entities with various parts that can rotate around single bonds. This rotation gives rise to different spatial arrangements called conformations. deepdyve.com MD simulations are an ideal tool for exploring the conformational landscape of a molecule, identifying low-energy (stable) conformers, and understanding the energy barriers between them. nih.govnih.gov

For this compound, key areas of flexibility include:

Rotation around the C(aryl)-S bond.

Rotation around the C(aryl)-N bond.

The orientation of the difluoromethyl group.

By simulating the molecule's movement over nanoseconds, MD can reveal the preferred conformations and the timescale of transitions between them. This information is critical for understanding how the molecule might fit into a protein's active site or how it packs in a crystal lattice.

Most chemical and biological processes occur in solution, where interactions between the solute (the molecule of interest) and the solvent can dramatically alter the solute's properties and behavior. rsc.org MD simulations can explicitly model these interactions by surrounding the solute with a box of solvent molecules (e.g., water, methanol).

A key thermodynamic quantity that can be calculated is the solvation free energy , which represents the energy change when a molecule is transferred from the gas phase into a solvent. researchgate.netarxiv.org A negative solvation free energy indicates that the molecule is soluble in that solvent. researchgate.netnih.gov These calculations can be performed using either explicit solvent models in MD simulations or implicit continuum models in QM calculations. nih.gov

Predicting the solvation free energy of this compound in various solvents is crucial for:

Estimating its solubility, a fundamental property for drug development and chemical synthesis.

Understanding how the solvent environment affects its conformational preferences and reactivity.

Interactive Table 3: Illustrative Solvation Free Energies (ΔG_solv) in Different Solvents

This table shows hypothetical results for the solvation free energy of this compound in different solvents, as would be predicted by computational models.

| Solvent | Dielectric Constant | Predicted ΔG_solv (kcal/mol) |

| Water | 78.4 | -4.5 |

| Methanol | 32.7 | -3.8 |

| Dichloromethane | 8.9 | -2.1 |

| Hexane | 1.9 | +1.2 |

Reaction Mechanism Elucidation

The study of reaction mechanisms through computational chemistry provides profound insights into the transformation of molecules. For a compound such as this compound, these methods could illuminate the pathways of its synthesis and reactivity.

Transition State Localization and Reaction Pathway Mapping

A fundamental aspect of understanding a chemical reaction is the identification of its transition state—the highest energy point along the reaction coordinate. Computational methods, such as those based on density functional theory (DFT), are employed to locate these fleeting structures. By mapping the intrinsic reaction coordinate (IRC), chemists can trace the entire path from reactants to products, passing through the transition state. This process reveals the step-by-step geometric and electronic changes that occur during a reaction. While general methodologies for finding reaction pathways and mapping atomic indexes are well-established, specific applications to this compound are not documented in the searched literature.

Kinetic and Thermodynamic Parameters of Transformations

Once the reaction pathway is mapped, computational chemistry can be used to calculate key kinetic and thermodynamic parameters. These include activation energies, which determine the rate of a reaction, and the relative energies of reactants, intermediates, and products, which indicate the thermodynamic favorability of the transformation. Such calculations are crucial for predicting how a reaction will proceed under different conditions. For instance, a study on the desulfinylation of C4-sulfinyl-1,2,3-triazolium salts utilized DFT calculations to determine the Gibbs free energies of intermediates and transition states, providing a detailed energy profile of the reaction. researchgate.net Similar theoretical studies on furan (B31954) formation in foods have also demonstrated the power of computational methods in determining thermodynamic parameters for multi-step reaction pathways. researchgate.net However, no such specific data has been published for the transformations of this compound.

Prediction of Spectroscopic Parameters

Computational spectroscopy is a powerful tool for identifying and characterizing chemical compounds. By simulating spectra, researchers can corroborate experimental findings and gain deeper insights into molecular structure and bonding.

Computational NMR and IR Spectra Generation

Theoretical methods, primarily DFT, can accurately predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules. For a novel or uncharacterized compound like this compound, generating its theoretical 1H, 13C, and 19F NMR chemical shifts, as well as its IR vibrational frequencies, would be a standard computational task. Large datasets of computationally generated spectra for thousands of organic molecules are becoming available, aiding in the development of predictive models. chemrxiv.org These theoretical spectra serve as a valuable reference for experimentalists.

Correlation with Experimental Spectroscopic Data

The true power of computational spectroscopy lies in its synergy with experimental work. When a new compound is synthesized, its experimental NMR and IR spectra can be compared with the computationally predicted spectra. A strong correlation between the two provides high confidence in the structural assignment of the synthesized molecule. This approach is routinely used to confirm the identity of newly synthesized compounds. Without experimental data for this compound, a direct correlation is not possible.

Machine Learning and AI in Chemical Reaction Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical reactions are designed and optimized. nih.govnih.govdartmouth.edu These advanced computational techniques can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. researchgate.netarxiv.org

ML models can be trained to predict reaction barriers, identify competing reaction mechanisms, and accelerate the discovery of new catalysts and reagents. researchgate.netarxiv.org By learning from existing chemical knowledge, AI can guide the design of experiments, saving time and resources in the laboratory. While the potential for applying these methods to the synthesis and reactions of this compound is significant, there is currently no published research demonstrating the use of ML or AI specifically for this compound.

Applications and Future Directions in Organic Synthesis

4-Difluoromethanesulfinylaniline as a Versatile Synthetic Building Block

Building blocks in organic synthesis are foundational units that enable the efficient construction of more elaborate molecules. The utility of this compound in this role stems from the distinct and synergistic functionalities integrated within its structure: the aniline (B41778) core, which is a precursor to a vast array of heterocycles and functional groups; the chiral sulfinyl moiety, which can direct stereoselective processes; and the difluoromethyl group, a valuable fluorinated motif.

The aniline moiety is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. Its nucleophilic nitrogen atom and reactive aromatic ring provide multiple handles for chemical modification. The presence of the difluoromethanesulfinyl group on the aniline ring offers a unique tool for creating complex molecules with tailored properties. This substituent can influence the electronic properties of the aniline ring and can itself be a site for further chemical transformation. The integration of this building block into a larger molecular framework allows for the direct incorporation of both a sulfur-based functional group and a difluoromethyl moiety, which are sought-after features in modern drug discovery.

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly for pharmaceutical applications. Chiral sulfoxides, like the sulfinyl group in this compound, are well-established as reliable chiral auxiliaries. The lone pair of electrons and the oxygen atom on the stereogenic sulfur center create a distinct three-dimensional environment that can effectively control the stereochemical outcome of reactions.

This inherent chirality can be leveraged to direct transformations either on the aniline nitrogen or at the ortho-position of the aromatic ring. For instance, condensation with carbonyl compounds could form N-sulfinyl imines, which are powerful intermediates for the asymmetric synthesis of chiral amines, amino acids, and nitrogen-containing heterocycles like aziridines and pyrrolidines. The sulfinyl group guides the approach of a nucleophile to one face of the imine, leading to a product with high diastereoselectivity. Subsequent cleavage of the N-S bond reveals the chiral amine and allows for the potential recovery of the chiral auxiliary.

Table 1: Potential Applications in Asymmetric Synthesis

| Reaction Type | Intermediate | Potential Chiral Product |

|---|---|---|

| Nucleophilic Addition to Imines | N-Sulfinyl Imine | Chiral Amines |

| Aza-Diels-Alder Reaction | N-Sulfinyl Imine | Chiral Piperidines |

| Mannich Reaction | N-Sulfinyl Imine | Chiral β-Amino Carbonyls |

Integration into Fluoroorganic Chemistry Research

Fluoroorganic chemistry has expanded dramatically, driven by the profound effects that fluorine substitution can have on a molecule's biological and physical properties. The development of novel reagents and building blocks to introduce unique fluorinated motifs is a key area of research.

The introduction of fluorine-containing groups can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂) is of particular importance as it is recognized as a bioisostere of a hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) group, but with distinct electronic and steric properties.

This compound serves as a carrier for the novel difluoromethanesulfinyl [–S(O)CHF₂] motif. By using this compound as a reactant, synthetic chemists can introduce this specific fluorinated functional group into a wide range of molecular scaffolds, thereby expanding the accessible chemical space for drug discovery and materials science. The creation of molecules bearing this unique motif could lead to the discovery of compounds with novel biological activities or improved pharmacokinetic profiles.

Table 2: The Difluoromethyl Group as a Bioisostere

| Functional Group | Bioisosteric Replacement | Key Property Modulation |

|---|---|---|

| Hydroxyl (-OH) | Difluoromethyl (-CHF₂) | Increased metabolic stability, altered H-bonding |

| Thiol (-SH) | Difluoromethyl (-CHF₂) | Reduced oxidation potential, modified acidity |

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing or modifying functional groups on a complex, often drug-like, molecule in the final steps of a synthesis. This approach avoids the need for a lengthy de novo synthesis for each new analog, accelerating the exploration of structure-activity relationships.

Aniline derivatives are valuable substrates for LSF reactions, including C-H functionalization, which allows for the direct installation of new groups onto the aromatic ring. This compound could be employed in LSF in two primary ways. First, after its incorporation into a larger molecule, the aniline ring could undergo directed C-H functionalization to introduce additional diversity. Second, the molecule itself can act as an LSF reagent. For example, the amine could be coupled to a complex carboxylic acid or halide, thereby introducing the entire 4-(difluoromethanesulfinyl)phenyl moiety into a lead compound at a late stage. This would efficiently generate new analogs with potentially improved properties conferred by the fluorinated group.

Research Directions for Novel Reactivity

The unique combination of functional groups in this compound suggests several avenues for future research into its reactivity. A primary area of interest would be to utilize the sulfinyl group as an ortho-directing group for C–H activation and functionalization of the aniline ring. Such a strategy could provide regioselective access to 2,4-disubstituted aniline derivatives that are otherwise difficult to synthesize.

Furthermore, the reactivity of the difluoromethyl group itself could be explored. While often considered stable, the C-H bonds in the CHF₂ group could potentially be activated for further transformations, such as deuteration or direct C-C bond formation. The development of catalytic methods to transform the sulfinyl moiety into other sulfur-based functional groups (e.g., sulfones, sulfides, or sulfoximines) in situ would further enhance the synthetic utility of this building block. Exploring its role in photoredox or electrochemical reactions could also uncover novel transformations and expand its application in modern organic synthesis.

Sustainable Synthesis and Process Optimization Considerations

The industrial-scale synthesis of specialty chemicals such as this compound necessitates a strong focus on sustainable practices and process optimization to minimize environmental impact and enhance economic viability. The principles of green chemistry provide a framework for developing cleaner, more efficient synthetic routes. Key considerations in this context include the selection of starting materials, the use of catalytic versus stoichiometric reagents, the choice of solvents, and the implementation of energy-efficient reaction conditions.

Modern synthetic strategies are increasingly moving away from traditional methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. For the synthesis of anilines and their derivatives, greener alternatives to classical methods, such as the reduction of nitroarenes using metal hydrides, are being actively explored. specchemonline.com Electrocatalytic reductions, for instance, offer a promising avenue, utilizing electricity from renewable sources to drive the reaction at ambient temperature and pressure, thereby reducing the energy intensity and avoiding the use of high-pressure hydrogen gas and precious metal catalysts. specchemonline.com Similarly, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes, and potentially reducing the need for traditional, volatile organic solvents. tandfonline.com

In the context of forming the difluoromethanesulfinyl group, the development of catalytic methods is paramount. researchgate.net Transition-metal catalysis, organocatalysis, and biocatalysis are at the forefront of creating chiral sulfinyl compounds with high efficiency and stereoselectivity. researchgate.net These catalytic approaches are inherently more sustainable than stoichiometric methods as they require only small amounts of the catalyst, which can often be recycled and reused. The use of benign and readily available starting materials is also a critical aspect of sustainable synthesis.

Process optimization for the synthesis of this compound would involve a systematic study of reaction parameters to maximize yield and minimize waste. This includes optimizing catalyst loading, reaction temperature, pressure, and solvent systems. The adoption of flow chemistry presents a significant opportunity for process intensification. Continuous flow reactors can offer superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up of the process.

The following table provides a comparative overview of traditional versus potential sustainable approaches for key synthetic steps involved in the preparation of this compound, drawing parallels from the synthesis of related anilines and sulfinyl compounds.

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Green Chemistry Advantages |

| Aniline Synthesis (from Nitroarene) | Catalytic hydrogenation at high pressure and temperature with metal catalysts (e.g., Pd, Pt). | Electrocatalytic reduction using a redox mediator at room temperature and pressure. specchemonline.com | Milder reaction conditions, avoids high-pressure hydrogen, potential for use of renewable energy. |

| Reduction with stoichiometric metal hydrides (e.g., LiAlH4, NaBH4). | Microwave-assisted synthesis in greener solvents (e.g., water, ethanol). tandfonline.com | Reduced reaction times, potential for solvent-free conditions, improved energy efficiency. | |